molecular formula C12H16FNO B1370833 3-[(2-Fluorophenoxy)methyl]piperidine CAS No. 768358-04-9

3-[(2-Fluorophenoxy)methyl]piperidine

Cat. No. B1370833
M. Wt: 209.26 g/mol
InChI Key: VUSDFRICUDDXHT-UHFFFAOYSA-N
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Description

“3-[(2-Fluorophenoxy)methyl]piperidine” is a fluorinated building block with the empirical formula C12H16FNO . It has a molecular weight of 209.26 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for “3-[(2-Fluorophenoxy)methyl]piperidine” is FC1=C(C=CC=C1)OCC2CNCCC2 . The InChI is 1S/C12H16FNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2 .


Physical And Chemical Properties Analysis

“3-[(2-Fluorophenoxy)methyl]piperidine” is a solid compound . It has a CAS Number of 768358-04-9 . The compound is non-combustible .

Scientific Research Applications

Pharmacological Properties and Applications

3-[(2-Fluorophenoxy)methyl]piperidine derivatives demonstrate significant pharmacological properties. One notable compound is Paroxetine hydrochloride, a selective serotonin reuptake inhibitor used for treating various anxiety and stress-related disorders (Germann et al., 2013). Another study highlights the potential of piperidine derivatives as corrosion inhibitors for iron, demonstrating the chemical's utility in industrial applications (Kaya et al., 2016).

Structural and Chemical Analysis

The structural characteristics and interactions of biologically active 3-[(2-Fluorophenoxy)methyl]piperidine derivatives have been analyzed, with studies detailing the crystal structure and theoretical analysis of intermolecular interactions in these compounds (Shukla et al., 2017). This research provides insights into the molecular basis of the biological activity of these derivatives.

Applications in Cancer Treatment

3-[(2-Fluorophenoxy)methyl]piperidine derivatives have been explored for their potential in treating cancer. A study on Aurora kinase inhibitors discusses the use of related compounds for their potential in cancer therapy (ヘンリー,ジェームズ, 2006).

Synthesis and Development for Medical Use

The synthesis and development of 3-[(2-Fluorophenoxy)methyl]piperidine derivatives for medical applications have been a focus of research. Studies describe the asymmetric synthesis of these compounds for potential use in pharmaceuticals (Salgado et al., 2019). This research is pivotal in developing new medications and treatments based on these compounds.

properties

IUPAC Name

3-[(2-fluorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSDFRICUDDXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623837
Record name 3-[(2-Fluorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Fluorophenoxy)methyl]piperidine

CAS RN

768358-04-9
Record name 3-[(2-Fluorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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